molecular formula C13H18ClN3 B11861013 3-((4-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride

3-((4-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride

Cat. No.: B11861013
M. Wt: 251.75 g/mol
InChI Key: HQADWRRLKPOKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C13H18ClN3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound features a benzonitrile group attached to a piperidine ring, which is further substituted with an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via a substitution reaction, often using ammonia or an amine derivative.

    Attachment of the Benzonitrile Group: The benzonitrile group is attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with a benzonitrile precursor.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-((4-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or benzonitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate reaction conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-((4-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions due to its structural properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((4-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Aminopiperidin-1-yl)methyl)benzonitrile
  • 4-((4-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride
  • 2-((4-Aminopiperidin-1-yl)methyl)benzonitrile

Uniqueness

3-((4-Aminopiperidin-1-yl)methyl)benzonitrile hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a benzonitrile group with a piperidine ring and an amino group makes it a versatile compound for various research applications.

Properties

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

IUPAC Name

3-[(4-aminopiperidin-1-yl)methyl]benzonitrile;hydrochloride

InChI

InChI=1S/C13H17N3.ClH/c14-9-11-2-1-3-12(8-11)10-16-6-4-13(15)5-7-16;/h1-3,8,13H,4-7,10,15H2;1H

InChI Key

HQADWRRLKPOKSV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)CC2=CC(=CC=C2)C#N.Cl

Origin of Product

United States

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